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molecular formula C12H7ClN2O B8376021 3-(2-Chlorophenoxy)-2-pyridine-carbonitrile

3-(2-Chlorophenoxy)-2-pyridine-carbonitrile

Cat. No. B8376021
M. Wt: 230.65 g/mol
InChI Key: XDLNMQUDUAGQSU-UHFFFAOYSA-N
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Patent
US04187379

Procedure details

A mixture of 22 g of 3-(2-chlorophenoxy)pyridine 1-oxide and 22 g of dimethylsulfate is heated at 100° C. for 4 hours. The 3-(2-chlorophenoxy)-1-methoxypyridinium methosulfate is cooled and dissolved in 100 ml of water. This solution is added dropwise with stirring to a 0°-5° C. solution of 50 g of sodium cyanide in 100 ml under a nitrogen atmosphere. The mixture is stirred 16 hours and extracted with 250 ml of chloroform. The extract is dried, concentrated and distilled to yield 3-(2-chlorophenoxy)-2-pyridine-carbonitrile, bp 125°-135° C. at 01. mM, mp 90°-92° C. after recrystallization from isopropanol.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
3-(2-chlorophenoxy)-1-methoxypyridinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=[N+:7]([O-])[CH:8]=[CH:9][CH:10]=1.COS(OC)(=O)=O.ClC1C=CC=CC=1OC1[CH:28]=[N+:29](OC)C=CC=1.[C-]#N.[Na+]>O>[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[C:6]([C:28]#[N:29])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(OC=2C=[N+](C=CC2)[O-])C=CC=C1
Name
Quantity
22 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
3-(2-chlorophenoxy)-1-methoxypyridinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC=2C=[N+](C=CC2)OC)C=CC=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution is added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with 250 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(OC=2C(=NC=CC2)C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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